2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE
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Overview
Description
2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a heterocyclic compound that contains both pyridine and thiophene moieties. This compound is of interest due to its potential applications in various fields, including agriculture and pharmaceuticals. It is known for its insecticidal properties and is considered a neonicotinoid analogue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves the reaction of 2-chloronicotinonitrile with thiophene derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of 2-(cyanomethyl)thio acetic acid potassium salt and bis(trichloromethyl)carbonate as raw materials, reacting under the action of a catalyst in an organic solvent .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. The use of bis(trichloromethyl)carbonate as a chlorination reagent has been shown to reduce the preparation cost and safety hazards, as well as decrease the generation of waste .
Chemical Reactions Analysis
Types of Reactions
2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyano and thio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
Scientific Research Applications
2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an insecticide due to its neonicotinoid-like properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to the disruption of normal neural transmission, resulting in paralysis and death of the insect . The compound’s structure allows it to bind effectively to these receptors, making it a potent insecticide.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Cyanomethyl)thio]-4,6-distyrylnicotinonitrile
- 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carbonitrile
- 2-[(2-cyanoethyl)thio]-4,6-distyrylnicotinonitrile
Uniqueness
2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to its specific combination of pyridine and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness enhances its binding affinity to nAChRs, making it a more effective insecticide compared to other similar compounds .
Properties
Molecular Formula |
C16H9N3S3 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-(cyanomethylsulfanyl)-4,6-dithiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H9N3S3/c17-5-8-22-16-12(10-18)11(14-3-1-6-20-14)9-13(19-16)15-4-2-7-21-15/h1-4,6-7,9H,8H2 |
InChI Key |
ADVQXMMPQZQHBW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC#N)C3=CC=CS3 |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC#N)C3=CC=CS3 |
Origin of Product |
United States |
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